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Compound of Interest

Compound Name: Conopressin G

Cat. No.: B046012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Conopressin G is a nonapeptide neurotoxin originally isolated from the venom of the marine

cone snail, Conus geographus. As a member of the vasopressin/oxytocin superfamily of

conotoxins, it is characterized by a single disulfide bridge between Cysteine residues at

positions 1 and 6, forming a cyclic core with a tripeptide tail. The primary sequence of

Conopressin G is CFIRNCPKG-NH2, with the C-terminus amidated. Conopressin G exhibits

high affinity for vasopressin and oxytocin G-protein coupled receptors (GPCRs), making it a

valuable tool for studying these signaling pathways and a potential lead compound in drug

development.

Following solid-phase peptide synthesis (SPPS), the crude synthetic peptide contains a

heterogeneous mixture of impurities, including deletion sequences, truncated peptides, and

incompletely deprotected products. High-Performance Liquid Chromatography (HPLC),

particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for purifying synthetic

peptides like Conopressin G to the high degree of homogeneity required for pharmacological

and structural studies.

This document provides detailed protocols for the purification of synthetic Conopressin G
using RP-HPLC, from the initial solid-phase synthesis to the final, highly purified peptide.
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Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Conopressin G
The synthesis of Conopressin G is typically performed using an automated peptide

synthesizer with a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection

strategy.

Protocol:

Resin Selection and Preparation:

Start with a Rink Amide resin (0.1-0.2 mmol/g loading) to generate the C-terminal amide.

Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling:

First Amino Acid (Glycine): Couple Fmoc-Gly-OH to the resin.

Subsequent Amino Acids: Sequentially couple the following Fmoc-protected amino acids:

Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-

Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH.

Coupling Reagents: Use a carbodiimide coupling agent such as HBTU (2-(1H-

benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an additive like

HOBt (Hydroxybenzotriazole) and a tertiary base such as DIPEA (N,N-

Diisopropylethylamine). A typical molar excess of amino acid:HBTU:HOBt:DIPEA is 4:4:4:8

relative to the resin loading.

Coupling Time: Allow each coupling reaction to proceed for 1-2 hours. Monitor the

completion of each coupling step using a Kaiser test.

Fmoc Deprotection:

After each coupling step, remove the N-terminal Fmoc group with a 20% solution of

piperidine in DMF. Perform this step twice for 5-10 minutes each time.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b046012?utm_src=pdf-body
https://www.benchchem.com/product/b046012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the resin extensively with DMF after deprotection.

Cleavage and Global Deprotection:

Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it

under vacuum.

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane

(TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from

the resin and remove all side-chain protecting groups (Boc, Trt, Pbf).

Peptide Precipitation and Lyophilization:

Precipitate the cleaved peptide by adding it to cold diethyl ether.

Centrifuge the mixture to pellet the crude peptide and decant the ether.

Wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide pellet under a stream of nitrogen and then lyophilize to obtain a

fluffy white powder.

Disulfide Bond Formation (Oxidative Folding)
The linear, reduced Conopressin G needs to be folded to form the Cys1-Cys6 disulfide bridge.

Protocol:

Dissolve the lyophilized crude peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5)

at a low peptide concentration (0.1-0.5 mg/mL) to favor intramolecular over intermolecular

disulfide bond formation.

Stir the solution gently, open to the air, for 12-24 hours at room temperature.

Monitor the reaction progress by taking small aliquots and analyzing them by analytical RP-

HPLC and mass spectrometry. The folded peptide will typically have a slightly shorter

retention time than the linear, reduced form.
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Once the oxidation is complete, acidify the solution with a small amount of formic acid or

acetic acid to a pH of ~4-5 to stop the reaction.

Lyophilize the solution to obtain the crude, folded Conopressin G.

RP-HPLC Purification of Conopressin G
The crude, folded Conopressin G is purified using a two-step RP-HPLC process: a preparative

run to isolate the main peak, followed by an analytical run to assess the purity of the collected

fractions.

Preparative RP-HPLC Protocol:

Column: C18 reversed-phase column with a wide pore size (e.g., 300 Å) and a larger particle

size (e.g., 5-10 µm). A typical column dimension for preparative scale is 21.2 x 250 mm.

Mobile Phase A: 0.1% TFA in HPLC-grade water.

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

Sample Preparation: Dissolve the lyophilized crude, folded Conopressin G in Mobile Phase

A, or a minimal amount of a compatible solvent like DMSO, and filter through a 0.45 µm filter.

Gradient: A shallow gradient is recommended for optimal separation of closely eluting

impurities. A common gradient for conotoxins is a linear gradient from 0% to 30% Mobile

Phase B over 30 minutes.[1][2]

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a

21.2 mm ID column).

Detection: Monitor the elution profile at 214 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the main peak.

Analytical RP-HPLC Protocol for Purity Assessment:

Column: C18 reversed-phase column with a smaller particle size (e.g., 3.5 µm) for higher

resolution. A typical analytical column dimension is 4.6 x 150 mm.
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Mobile Phase A: 0.1% TFA in HPLC-grade water.

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

Sample Preparation: Inject a small aliquot of the collected fractions from the preparative run.

Gradient: A similar or slightly steeper gradient than the preparative run can be used. For

example, a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

Flow Rate: A typical flow rate for an analytical column is 1.0 mL/min.

Detection: Monitor at 214 nm.

Purity Analysis: Integrate the peak areas to determine the purity of the collected fractions.

Pool the fractions that meet the desired purity level (e.g., >95% or >98%).

Final Processing
Solvent Removal: Remove the acetonitrile from the pooled pure fractions using a rotary

evaporator.

Lyophilization: Freeze-dry the aqueous solution to obtain the final purified Conopressin G
as a white, fluffy powder.

Characterization: Confirm the identity and purity of the final product using mass spectrometry

(e.g., ESI-MS) and analytical RP-HPLC.

Data Presentation
The following table presents illustrative data for the purification of synthetic Conopressin G,

based on typical yields and purities achieved for similar conotoxins.[3][4]
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Purification
Step

Starting
Material

Product Purity (%) Yield (%)
Recovery
(%)

SPPS &

Cleavage

Amino Acids

& Resin

Crude Linear

Peptide
~50-60% - -

Oxidative

Folding

Crude Linear

Peptide

Crude Folded

Peptide
~50-60% ~90-95% -

Preparative

RP-HPLC

Crude Folded

Peptide

Purified

Peptide

Fractions

>95% - ~60-70%

Final Product
Amino Acids

& Resin

Purified

Conopressin

G

>98% ~50-60% -

Purity: Determined by the peak area percentage from the analytical RP-HPLC chromatogram

at 214 nm.

Yield: The overall yield is calculated based on the initial resin loading.

Recovery: The percentage of the target peptide recovered from a specific purification step.
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Caption: Workflow for the synthesis and purification of Conopressin G.
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Conopressin G Signaling Pathway
Conopressin G acts as an agonist at vasopressin V1a and oxytocin receptors, which are Gq-

protein coupled receptors.
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Caption: Conopressin G signaling through Gq-coupled GPCRs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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